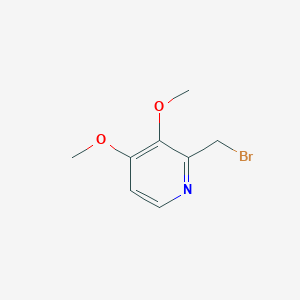![molecular formula C22H26N2O3 B8525574 ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate](/img/structure/B8525574.png)
ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are commonly prescribed to manage high blood pressure and heart failure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves several steps. One common method includes the reaction of 1-(ethoxycarbonyl)-3-phenylpropylamine with 2,3,4,5-tetrahydro-1H-1benzazepin-2-one under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of benazepril is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study ACE inhibitors and their interactions with other molecules.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: Benazepril is extensively researched for its therapeutic effects in managing hypertension and heart failure.
Mécanisme D'action
The mechanism of action of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves the inhibition of the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A structurally distinct ACE inhibitor used for similar therapeutic purposes.
Ramipril: Another ACE inhibitor with unique pharmacokinetic properties.
Uniqueness
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ethoxycarbonyl group and benzazepin ring contribute to its efficacy and metabolic stability .
Propriétés
Formule moléculaire |
C22H26N2O3 |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
ethyl 2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)amino]-4-phenylbutanoate |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25) |
Clé InChI |
AGSGQWMQZLSVCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl-](/img/structure/B8525493.png)




![5-[2-Bromo-4-(bromomethyl)phenyl]-1,3-oxazole](/img/structure/B8525526.png)








